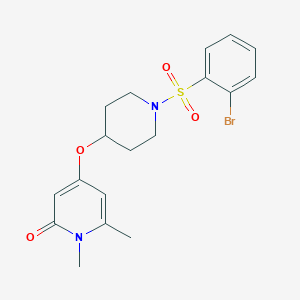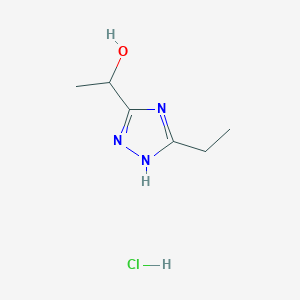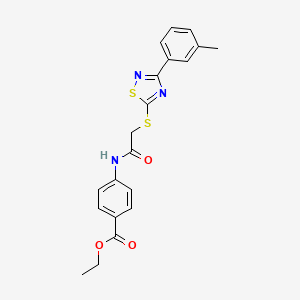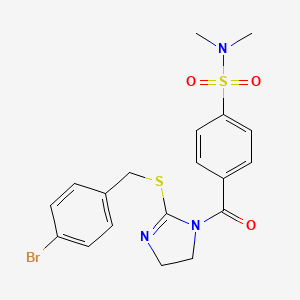
((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine has the molecular formula C19H23NO4S . It is also known by other names such as N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine .
Molecular Structure Analysis
The molecular structure ofThis compound consists of a phenylalanine moiety attached to a sulfonyl group, which is in turn attached to a tetramethylphenyl group . Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 570.4±60.0 °C at 760 mmHg, and a flash point of 298.8±32.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . Its molar refractivity is 97.9±0.4 cm3, and its polar surface area is 92 Å2 .Aplicaciones Científicas De Investigación
Synthesis and Incorporation into Peptides
The synthesis and incorporation of sulfur-containing aromatic amino acids, including derivatives similar to ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, have been studied for their application in peptide synthesis. For example, derivatives of L-Phenylalanine treated with chlorosulfonic acid have been utilized in the synthesis of angiotensin II analogues, contributing to structure-activity relationship studies on bioassays (Escher, Bernier, & Parent, 1983).
Biochemical Processes and Enzymatic Reactions
Research into the mechanism of aromatic amino acid hydroxylation, involving enzymes like phenylalanine hydroxylase, highlights the fundamental biochemical roles of phenylalanine derivatives. These studies are crucial for understanding metabolic pathways and the synthesis of neurotransmitters (Fitzpatrick, 2003).
Enantioselective Synthesis
The development of methods for enantioselective synthesis of complex molecules, using amino acids like phenylalanine, demonstrates the importance of these derivatives in creating bioactive molecules. Such methodologies facilitate the synthesis of compounds with potential therapeutic applications (Back & Nakajima, 2000).
Neurological Development and Disorders
The impact of excess phenylalanine on brain development and the association with disorders like phenylketonuria (PKU) underscores the significance of researching phenylalanine derivatives. Understanding these effects is vital for developing treatments and dietary recommendations to mitigate developmental issues (Chase & O'brien, 1970).
Antibacterial Therapy
Novel classes of bacterial phenylalanyl-tRNA synthetase inhibitors, derived from phenylalanine, illustrate the potential of these compounds in developing new antibacterial agents. Such research is critical in the face of rising antibiotic resistance (Beyer et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-12-10-13(2)15(4)18(14(12)3)25(23,24)20-17(19(21)22)11-16-8-6-5-7-9-16/h5-10,17,20H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXOMYIGNWPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)
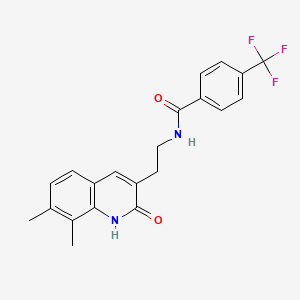
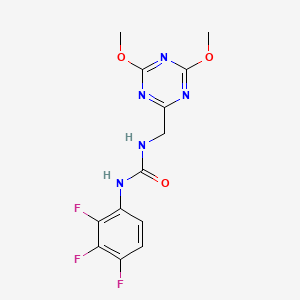
![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)
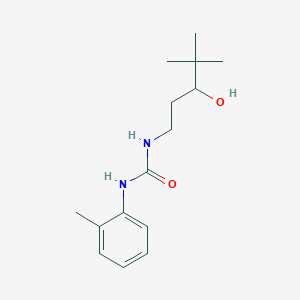
![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)
